molecular formula C8H11N3 B13112279 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

Katalognummer: B13112279
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: WKXDSWJTTXBZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative with a molecular weight of 149.19 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with 2-methylprop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce pyrimidine amines .

Wissenschaftliche Forschungsanwendungen

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-Aminopyrimidine derivatives

Uniqueness

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct reactivity and stability. This makes it particularly valuable in applications where these properties are essential .

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

5-(2-methylprop-1-enyl)pyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-6(2)3-7-4-10-8(9)11-5-7/h3-5H,1-2H3,(H2,9,10,11)

InChI-Schlüssel

WKXDSWJTTXBZJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CN=C(N=C1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.